molecular formula C5H9NO3 B1235682 L-2-Amino-4-methoxy-cis-but-3-enoic acid

L-2-Amino-4-methoxy-cis-but-3-enoic acid

Cat. No.: B1235682
M. Wt: 131.13 g/mol
InChI Key: HLOPMQJRUIOMJO-SWOZAWMQSA-N
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Description

L-2-amino-4-methoxy-cis-but-3-enoic acid is a dehydroamino acid. It is functionally related to a L-alpha-aminobutyric acid.

Preparation Methods

Chemical Reactions Analysis

L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid has several scientific research applications:

Comparison with Similar Compounds

L-2-Amino-4-Methoxy-Cis-but-3-Enoic Acid is unique due to its specific structure and potent biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and sources.

Biological Activity

L-2-Amino-4-methoxy-cis-but-3-enoic acid, also known as L-cis-AMB, is a non-proteinogenic amino acid with significant biological activity, particularly as an inhibitor of various enzymes and a potential antibiotic. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

L-cis-AMB is a dehydroamino acid structurally related to L-alpha-aminobutyric acid. Its unique structure allows it to interact with various biological systems, particularly through its role as an inhibitor of pyridoxal phosphate-dependent enzymes .

L-cis-AMB functions primarily as an inhibitor of S-adenosylmethionine (SAM) synthetase, which plays a crucial role in methylation processes within cells. The inhibition of this enzyme disrupts the synthesis of SAM, leading to a cascade of metabolic effects. The compound has been shown to bind effectively to the active site of methionine adenosyltransferase (MAT), obstructing its function .

Key Enzymatic Inhibitions

  • Aspartate Aminotransferase : Inhibition observed in both Escherichia coli and pig models .
  • Tryptophan Synthase : Significant inhibition noted in E. coli .
  • Methionine tRNA Aminoacylation : Reversible inhibition suggests potential applications in targeting methionine metabolism .

Biological Effects

L-cis-AMB exhibits a range of biological activities:

  • Antimicrobial Activity : It has demonstrated toxicity against various prokaryotic and eukaryotic organisms, including Pseudomonas aeruginosa, Staphylococcus aureus, and plant pathogens such as Erwinia amylovora.
  • Virulence Factor : Studies indicate that L-cis-AMB may play a role in the virulence of Pseudomonas aeruginosa, although its effective concentrations for virulence are relatively high .
  • Cellular Effects : Inhibition of growth and induction of cyst formation in Acanthamoeba castellanii have been documented, suggesting broader implications for cell signaling and interaction with other microbes .

Study 1: Inhibition Mechanism

A study utilized ATP-PPi exchange assays and mass spectrometry to elucidate the biosynthetic pathway involving L-cis-AMB. The results indicated that L-alanine is a substrate for the enzyme AmbB, which is critical for the synthesis of L-cis-AMB from glutamate . This study highlights the compound's role in microbial metabolism and its potential as a target for antibiotic development.

Study 2: Structural Analysis

The crystal structure of rat liver MAT complexed with L-cis-AMB revealed critical interactions at the active site that inhibit enzyme activity. This structural insight provides a basis for rational drug design aimed at developing new inhibitors for SAM-dependent processes .

Comparative Analysis with Similar Compounds

Compound NameSourceBiological Activity
AminoethoxyvinylglycineStreptomyces speciesInhibits pyridoxal phosphate-dependent enzymes
RhizobitoxineBradyrhizobium japonicumSimilar inhibitory effects on enzymes
L-cis-AMBA (L-2-amino-4-methoxy-trans-3-butenoic acid)Pseudomonas aeruginosaPotent antibiotic and toxin

L-cis-AMB stands out due to its unique mechanism of action and structural properties compared to these similar compounds.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(Z,2S)-2-amino-4-methoxybut-3-enoic acid

InChI

InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2-/t4-/m0/s1

InChI Key

HLOPMQJRUIOMJO-SWOZAWMQSA-N

SMILES

COC=CC(C(=O)O)N

Isomeric SMILES

CO/C=C\[C@@H](C(=O)O)N

Canonical SMILES

COC=CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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